molecular formula C11H15NO2 B8692454 ethyl 2-(4-(methylamino)phenyl)acetate CAS No. 68787-97-3

ethyl 2-(4-(methylamino)phenyl)acetate

Cat. No.: B8692454
CAS No.: 68787-97-3
M. Wt: 193.24 g/mol
InChI Key: XUMSFHJEGJGJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(4-(methylamino)phenyl)acetate is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom and an ethoxycarbonylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(methylamino)phenyl)acetate can be achieved through several methods. One common approach involves the reaction of 4-ethoxycarbonylmethylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-(methylamino)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

ethyl 2-(4-(methylamino)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(methylamino)phenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

    4-ethoxycarbonylaniline: An aniline derivative with an ethoxycarbonyl group attached to the benzene ring.

    N-methyl-4-nitroaniline: An aniline derivative with a methyl group attached to the nitrogen atom and a nitro group attached to the benzene ring.

Uniqueness

ethyl 2-(4-(methylamino)phenyl)acetate is unique due to the presence of both a methyl group on the nitrogen atom and an ethoxycarbonylmethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

68787-97-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-[4-(methylamino)phenyl]acetate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-4-6-10(12-2)7-5-9/h4-7,12H,3,8H2,1-2H3

InChI Key

XUMSFHJEGJGJEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (4-formylamino-phenyl)-acetic acid ethyl ester (Preparation 268, 500 mg, 2.41 mmol) in THF (10 mL) was added borane-dimethyl sulphide complex (0.3 mL, 3.13 mmol) at 0° C. and the mixture stirred at room temperature for 1 hour. The reaction mixture was quenched with MeOH (5 mL) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (gradient of hexane:EtOAc 100:0 to 75:25) to afford the title compound as an oil in 91% yield, 460 mg.
Name
(4-formylamino-phenyl)-acetic acid ethyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
91%

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